5-Chloro-3-methoxypicolinaldehyde
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Overview
Description
5-Chloro-3-methoxypicolinaldehyde is a chemical compound with the molecular formula C_8H_6ClNO_2 It is a derivative of picolinic acid and features a chlorine atom and a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-3-methoxypicolinaldehyde can be synthesized through several methods. One common approach involves the chlorination of 3-methoxypicolinic acid followed by oxidation. The reaction conditions typically require the use of chlorinating agents such as thionyl chloride (SOCl_2) and oxidizing agents like manganese dioxide (MnO_2).
Industrial Production Methods: In an industrial setting, the compound is often produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-methoxypicolinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromyl chloride (CrO_2Cl_2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H_2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH_3) or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions typically produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted pyridines.
Scientific Research Applications
5-Chloro-3-methoxypicolinaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Chloro-3-methoxypicolinaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
5-Chloro-3-methoxypicolinaldehyde is similar to other chlorinated pyridine derivatives, such as 3-chloropyridine and 2-chloropyridine. it is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. The comparison highlights its potential for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
5-chloro-3-methoxypyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-2-5(8)3-9-6(7)4-10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFSESKSUUQKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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